
Thiamine hydrochloride
Overview
Description
Preparation Methods
Traditional Synthesis and Its Limitations
Conventional Chlorosulfonic Acid-Based Method
The traditional preparation of thiamine hydrochloride involves reacting thiamine mononitrate with hydrogen chloride gas generated by adding chlorosulfonic acid to hydrochloric acid. This method produces a methanol solvate intermediate, which requires drying to remove residual solvent . While effective, this approach has significant drawbacks:
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Safety risks : Chlorosulfonic acid is hypertoxic and reacts violently with water, posing explosion risks in enclosed environments .
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Environmental concerns : The process generates spent acid waste containing sulfuric and hydrochloric acids, complicating disposal and increasing production costs .
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Product quality issues : The resulting this compound often exhibits low bulk density (0.40–0.45 g/mL) and poor flowability due to irregular crystal morphology .
Modern Preparation Methods
Concentrated Hydrochloric Acid Decomposition Method (CN103387573A)
This patent describes a safer alternative that eliminates chlorosulfonic acid by directly utilizing concentrated hydrochloric acid as the hydrogen chloride source .
Reaction Mechanism and Steps
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Hydrogen chloride generation :
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Acid methanol preparation :
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This compound synthesis :
Advantages Over Traditional Methods
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Safety : Removes chlorosulfonic acid, reducing explosion risks .
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Efficiency : HCl utilization reaches 95%, versus 60–70% in traditional methods .
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Product quality :
Table 1: Comparative Product Properties
Parameter | Traditional Method | CN103387573A Method |
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Bulk Density (g/mL) | 0.40–0.45 | 0.50–0.60 |
Cl Content (%) | 19.5–21.5 | 20.8–21.2 |
Reaction Yield (%) | 85–90 | 92–95 |
Solvent-Mediated Crystallization (CN105315272A)
This method focuses on controlling crystal morphology to enhance flowability and bulk density .
Process Overview
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Suspension preparation :
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HCl generation and drying :
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Crystallization :
Key Innovations
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Crystal engineering : Rod-shaped crystals improve flowability compared to traditional plate-like forms .
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Solvent selection : Ethyl acetate reduces methanol usage, lowering solvent residues to <0.1% .
Critical Analysis of Methodologies
Environmental and Economic Considerations
The CN103387573A method eliminates spent acid waste, reducing treatment costs by an estimated 30% . However, it requires higher energy input for HCl gas generation (110°C heating vs. ambient conditions in traditional methods). In contrast, the CN105315272A approach maintains chlorosulfonic acid use but offsets this with improved crystal properties that reduce post-processing losses .
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions: Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is susceptible to degradation due to heat, light, alkaline pH, and sulfites .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: this compound can undergo substitution reactions with various reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acidic conditions, this compound can degrade to form thiamine disulfide .
Scientific Research Applications
Clinical Applications
1. Treatment of Thiamine Deficiency
Thiamine hydrochloride is primarily used to treat thiamine deficiency, which can lead to conditions such as Wernicke's encephalopathy and beriberi. Clinical studies have shown that intravenous administration of thiamine can effectively reverse neurological symptoms associated with these conditions .
2. Management of Diabetes
Recent research indicates that high-dose thiamine supplementation (300 mg daily) may reduce urinary albumin levels in individuals with type 2 diabetes, suggesting a protective effect on kidney function . This has implications for preventing diabetic nephropathy.
3. Neuroprotective Effects
Thiamine is essential for maintaining cognitive functions. A study highlighted its potential in improving cognitive abilities in patients with mild cognitive impairment (MCI), particularly enhancing short-term memory . Additionally, thiamine's role in reducing oxidative stress in the brain may contribute to its neuroprotective effects .
Therapeutic Potential
1. Antioxidant Properties
This compound has been shown to possess antioxidant properties, which help protect cells from oxidative damage. In animal models, it has been observed to increase glutathione levels and reduce liver inflammation following acute ethanol exposure . This suggests its potential use in managing conditions associated with oxidative stress.
2. Immune System Modulation
Thiamine plays a significant role in modulating the immune response. Studies indicate that it can reduce inflammation by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby potentially benefiting conditions characterized by chronic inflammation .
Agricultural Applications
1. Crop Protection
Recent investigations have explored the use of this compound as an insect repellent. A study demonstrated that formulations containing thiamine could provide long-lasting protection against mosquito bites when applied to human skin . This application highlights its potential use in developing eco-friendly pest control measures.
Analytical Applications
1. High-Performance Thin-Layer Chromatography (HPTLC)
This compound is utilized in various analytical methods, including HPTLC for quantifying other compounds in pharmaceutical preparations. This method allows for precise determination of thiamine levels alongside other active ingredients, ensuring quality control in drug formulations .
Summary Table of Applications
Mechanism of Action
Thiamine hydrochloride acts as a coenzyme in carbohydrate metabolism by combining with adenosine triphosphate to form thiamine pyrophosphate. This coenzyme is essential for the decarboxylation of pyruvic acid and alpha-ketoacids, which are critical steps in energy production . Thiamine also plays a role in inhibiting the effect of glucose and insulin on arterial smooth muscle cell proliferation .
Comparison with Similar Compounds
Thiamine Mononitrate: A non-hygroscopic form of vitamin B1 used in multivitamin formulations and as a food additive.
Thiamine Pyrophosphate: The active coenzyme form of thiamine involved in metabolic reactions.
Comparison:
Hygroscopicity: Thiamine hydrochloride is hygroscopic, meaning it absorbs moisture from the air, whereas thiamine mononitrate is non-hygroscopic.
Stability: this compound is less stable under certain conditions compared to thiamine mononitrate.
This compound’s unique properties make it a valuable compound in various fields, from medicine to industrial applications. Its role in energy metabolism and cellular function underscores its importance in maintaining human health.
Biological Activity
Thiamine hydrochloride, also known as vitamin B1, is an essential water-soluble vitamin that plays a critical role in cellular metabolism. Its biological activity is primarily attributed to its function as a coenzyme in various biochemical pathways, particularly those involved in energy production. This article explores the biological activity of this compound, highlighting its enzymatic roles, therapeutic applications, and non-coenzymatic functions.
Enzymatic Roles
Thiamine Diphosphate (TDP) is the active form of thiamine and serves as a cofactor for several key enzymes involved in metabolic processes:
- Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
- Alpha-Ketoglutarate Dehydrogenase : Plays a role in the citric acid cycle, facilitating the conversion of alpha-ketoglutarate to succinyl-CoA.
- Branched-Chain Alpha-Keto Acid Dehydrogenase : Involved in the metabolism of branched-chain amino acids.
These enzymes are crucial for energy metabolism , particularly in tissues with high energy demands such as the brain and heart .
Non-Coenzymatic Functions
Beyond its enzymatic roles, thiamine exhibits significant non-coenzymatic activities:
- Nerve Function : Thiamine triphosphate (TTP) is implicated in nerve impulse transmission, influencing ion channel activity and neuronal signaling pathways .
- Regulation of Gene Expression : Thiamine derivatives can act as signaling molecules that regulate protein synthesis through mechanisms involving riboswitches, which are RNA elements that control gene expression in response to metabolite levels .
Clinical Applications and Case Studies
This compound has been studied for various clinical applications, particularly in conditions associated with thiamine deficiency.
1. Seasonal Ataxia Syndrome
A double-blind placebo-controlled study demonstrated that this compound significantly improved clinical symptoms in patients with seasonal ataxia syndrome endemic to Nigeria. The study reported a statistically significant improvement (p < 0.0001) in clinical severity grading among those treated with thiamine compared to placebo .
2. Safety Profile
A toxicity study evaluating intravenous administration of this compound found that out of 1,070 doses administered to 989 patients, adverse reactions were minimal (1.1% incidence), primarily consisting of transient burning sensations at the injection site . This indicates a favorable safety profile for this compound when administered parenterally.
3. Insect Repellent Activity
Recent research has explored this compound's potential as a natural insect repellent. A pilot study involving human subjects showed that increasing concentrations of this compound reduced mosquito bites significantly, demonstrating its efficacy as an alternative to chemical repellents .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Q & A
Basic Research Questions
Q. What analytical methods are used to quantify thiamine hydrochloride in biological matrices, and how do they ensure accuracy?
this compound is commonly quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection. For instance, cyclodextrin-modified micellar ultra-pressure liquid chromatography (CD-MUPLC) enables simultaneous detection of thiamine, pyridoxine, and ascorbic acid in complex matrices like milk . Fluorometric methods, such as oxidation with potassium ferricyanide and extraction with isobutanol, are also employed, calibrated against quinine sulfate standards to ensure sensitivity and reproducibility . Validation includes spike-and-recovery experiments and cross-checking with certified reference materials (CRMs) to minimize matrix interference.
Q. What is the role of this compound in carbohydrate metabolism, and how is this studied experimentally?
Thiamine acts as a cofactor for enzymes like pyruvate dehydrogenase and transketolase, critical for glycolysis and the pentose phosphate pathway. Research methodologies include:
- Enzyme activity assays : Measuring transketolase activity in erythrocyte lysates with/without added thiamine pyrophosphate (TPP) to assess deficiency .
- Metabolic flux analysis : Using isotopically labeled glucose (e.g., ¹³C-glucose) to track carbon flow in cell cultures under thiamine-deficient vs. supplemented conditions .
Q. How is this compound stability evaluated in pharmaceutical formulations?
Stability studies involve:
- Forced degradation : Exposing this compound to heat, light, and varying pH (e.g., pH 2–4 for aqueous solutions) to identify degradation products like thiochrome .
- HPLC-MS : Characterizing degradation pathways and quantifying residual thiamine content over time under ICH-recommended storage conditions (e.g., 25°C/60% RH) .
Advanced Research Questions
Q. How does this compound mitigate doxorubicin (DOX)-induced cardiotoxicity, and what experimental models validate this?
Thiamine’s antioxidant properties reduce reactive oxygen species (ROS) by regenerating glutathione and inhibiting NADPH oxidase. Key methodologies:
- In vivo models : Administering thiamine (50–150 mg/kg) to DOX-treated rodents, followed by echocardiography to measure ejection fraction and histopathology to assess myocardial fibrosis .
- Biochemical assays : Measuring cardiac tissue levels of malondialdehyde (MDA, a lipid peroxidation marker) and superoxide dismutase (SOD) activity .
Contradictions: Some studies report limited efficacy at high DOX doses, suggesting dose-dependent interactions requiring further pharmacokinetic modeling .
Q. What computational methods are used to study this compound hydrate forms, and how do they inform drug formulation?
- Periodic density functional theory (DFT) : Models dehydration kinetics of this compound monohydrate vs. hemihydrate, explaining differences in NMR spectra and stability .
- Solid-state NMR : Validates hydrogen-bonding networks in hydrates, correlating with dissolution rates and bioavailability .
- Experimental design : Solvent-mediated crystallization screens (e.g., water/ethanol mixtures) to identify stable polymorphs for enhanced shelf-life .
Q. How can this compound act as a sulfur source in green synthesis of metal sulfides, and what mechanistic insights exist?
In hydrothermal synthesis, thiamine decomposes to release sulfide ions (S²⁻), enabling formation of Cu₁.₈S dendrites. Key steps:
- Reaction optimization : Varying temperature (120–180°C), pH, and thiamine-to-metal ratios to control morphology .
- Mechanistic studies : X-ray photoelectron spectroscopy (XPS) confirms sulfur speciation, while TEM tracks dendritic growth via oriented attachment .
Q. What pharmacokinetic challenges arise in thiamine supplementation studies, and how are they addressed in diverse populations?
- Dose-response variability : Cambodian trials show nonlinear absorption at doses >500 mg, requiring population-specific pharmacokinetic models (e.g., non-compartmental analysis) .
- Breast milk transfer : LC-MS/MS quantifies thiamine diphosphate (TDP) in milk, revealing saturation kinetics and informing infant dosing guidelines .
- Contradictions : Oral vs. intravenous bioavailability discrepancies (e.g., 3.7% oral vs. 100% IV in deficient populations) necessitate route-specific protocols .
Q. Methodological Considerations
Q. How are covalent binding assays used to assess this compound’s toxicological potential?
- In vitro incubation : Liver microsomes or hepatocytes are exposed to ³H-thiamine, followed by radiometric quantification of protein adducts .
- Mass spectrometry : Identifies adduct formation sites (e.g., cysteine residues), differentiating intrinsic reactivity from metabolic activation .
Q. What strategies improve this compound’s stability in cell culture media for biotherapeutic production?
- CHO cell media optimization : Add antioxidants (e.g., ascorbate) and buffer at pH 3.5–4.0 to prevent thiamine degradation, monitored via UPLC .
- Post-translational modification (PTM) profiling : Glycan analysis of antibodies produced under thiamine-supplemented vs. deficient conditions to assess media impact .
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJRMOMPQZCRJU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HC12H17ON4SCl2, C12H18Cl2N4OS | |
Record name | thiamine hydrochloride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Thiamine_hydrochloride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040622 | |
Record name | Thiamine hydrochloride | |
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Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole | |
Record name | Thiamine hydrochloride | |
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Record name | Thiamine hydrochloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol) | |
Record name | Thiamine hydrochloride | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
67-03-8 | |
Record name | Thiamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiamine hydrochloride [USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIAMINE HYDROCHLORIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36226 | |
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Record name | Thiamine hydrochloride | |
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Record name | Thiamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.583 | |
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Record name | THIAMINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M572600E5P | |
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Retrosynthesis Analysis
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